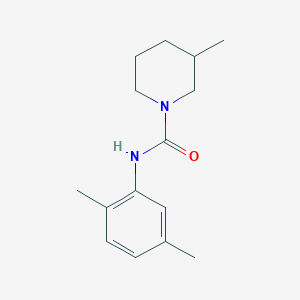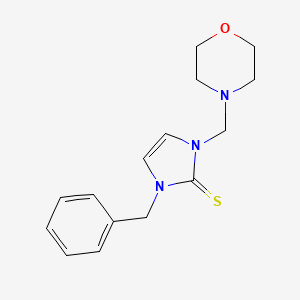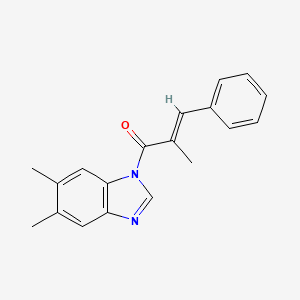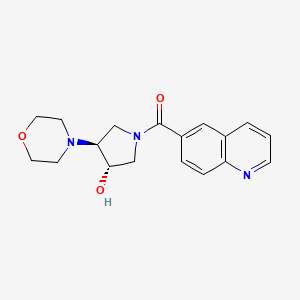![molecular formula C17H19N3OS B5350587 1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone](/img/structure/B5350587.png)
1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone, also known as MBET, is a thiosemicarbazone derivative that has shown promising results in scientific research applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
作用机制
The mechanism of action of 1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. This compound binds to the active site of ribonucleotide reductase and prevents the conversion of ribonucleotides to deoxyribonucleotides, leading to DNA damage and cell death. In addition, this compound has been shown to induce oxidative stress and activate the p53 pathway, a tumor suppressor pathway that regulates cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes, including DNA synthesis and repair, cell cycle regulation, apoptosis, and oxidative stress. This compound has also been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
One of the main advantages of 1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone for laboratory experiments is its potent antitumor activity against various cancer cell lines. This compound has also been shown to enhance the efficacy of chemotherapy drugs and reduce their toxicity. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for 1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone research, including the development of more efficient synthesis methods, the optimization of this compound formulations for improved bioavailability and efficacy, and the evaluation of this compound in preclinical and clinical studies for cancer treatment. In addition, this compound can be further studied for its potential use in other diseases, such as viral infections and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a promising thiosemicarbazone derivative that has shown potent antitumor activity and potential advantages for laboratory experiments. This compound inhibits ribonucleotide reductase, induces apoptosis, and inhibits angiogenesis, making it a potential candidate for cancer treatment. Further research is needed to optimize its bioavailability and efficacy and evaluate its safety and efficacy in preclinical and clinical studies.
合成方法
1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone can be synthesized using various methods, including the reaction of 2-methylbenzaldehyde with thiosemicarbazide, followed by the reaction with 3-hydroxyacetophenone. Another method involves the reaction of 2-methylbenzaldehyde with thiosemicarbazide, followed by the reaction with ethyl acetoacetate. Both methods yield this compound in good yields and purity.
科学研究应用
1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone has been studied for its potential use in cancer treatment. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, lung, liver, and colon cancer. This compound has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion. In addition, this compound has been shown to enhance the efficacy of chemotherapy drugs and reduce their toxicity.
属性
IUPAC Name |
[(Z)-1-[3-[(2-methylphenyl)methoxy]phenyl]ethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-12-6-3-4-7-15(12)11-21-16-9-5-8-14(10-16)13(2)19-20-17(18)22/h3-10H,11H2,1-2H3,(H3,18,20,22)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQJCITXBSBABA-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC(=C2)C(=NNC(=S)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1COC2=CC=CC(=C2)/C(=N\NC(=S)N)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-{[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5350505.png)
![2-(dimethylamino)-4-oxo-N-phenyl-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-8(4H)-carboxamide](/img/structure/B5350506.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5350512.png)
![2-[(3-chloro-4,5-dimethoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B5350517.png)
![methyl [5-(4-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5350522.png)



![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5350545.png)

![2-tert-butyl-6-(2-chloro-4-fluorobenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5350568.png)
![ethyl 4-(2-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5350588.png)

![3-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole](/img/structure/B5350603.png)